3-(2-Fluorophenyl)-2-methylpropan-1-ol
Overview
Description
3-(2-Fluorophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Chromans Synthesis : 3-(o-Fluorophenyl)propan-1-ol can be cyclised to chroman either through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation. This process is significant in the synthesis of chromans, which are key components in various chemical reactions and pharmaceuticals (Houghton, Voyle, & Price, 1980).
Photolysis and Atmospheric Chemistry
- Tropospheric Degradation : The chemical reactivity of photo-oxidation products of similar compounds in the troposphere, including 2-hydroxy-2-methylpropanal, has been studied. Understanding the transformations of these compounds in the atmosphere is crucial for atmospheric chemistry and environmental studies (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).
Biochemical Analysis and Sensing
- Fluorescein Sodium Salt Detection : Studies have utilized fluorescein sodium salt for the indirect fluorimetric detection in micellar electrokinetic chromatography, including various alcohols like 2-methylpropan-1-ol. This method is instrumental in analytical chemistry for the detection and quantification of small organic molecules (Morin, Mofaddel, Desbène, & Desbène, 2000).
Biotechnology and Biofuels
- Anaerobic Production in Escherichia coli : 2-methylpropan-1-ol (isobutanol), a related compound, has been produced anaerobically in Escherichia coli. This process is significant for developing biofuels and understanding microbial metabolism (Bastian et al., 2011).
Environmental Impact and Fuel Additives
- Anti-Knock Properties in Fuel : The anti-knock properties of biofuels produced from microorganism metabolism, including compounds similar to 2-methylpropan-1-ol, have been investigated. These studies contribute to understanding the potential of such compounds as fuel additives in spark ignition engines (Mack et al., 2014).
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFZVZHDYYBOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.